molecular formula C6H13Cl2N2O2P B12772361 N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide CAS No. 165131-65-7

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide

Cat. No.: B12772361
CAS No.: 165131-65-7
M. Wt: 247.06 g/mol
InChI Key: WCFDBKOSUJEIRS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature derives from the following structural features:

  • Parent heterocycle : A five-membered 1,3,2-oxazaphospholidine ring containing oxygen (position 1), phosphorus (position 2), and nitrogen (position 3).
  • Substituents :
    • Two 2-chloroethyl groups attached to the nitrogen at position 3.
    • An amine group (-NH₂) and an oxide group (=O) bonded to the phosphorus at position 2.

The numbering prioritizes the heteroatoms, with oxygen assigned position 1, phosphorus position 2, and nitrogen position 3. The "oxaza" prefix denotes the oxygen and nitrogen atoms within the ring, while "phospholidine" specifies the phosphorus-containing saturated heterocycle.

Molecular Formula and Atomic Connectivity Analysis

The molecular formula C₆H₁₃Cl₂N₂O₂P encapsulates the compound’s elemental composition. Key structural attributes include:

Property Value
Molecular weight 247.06 g/mol
Ring system 1,3,2-Oxazaphospholidine
Substituents N,3-bis(2-chloroethyl), P=O, P-NH₂

The five-membered ring consists of:

  • Oxygen at position 1, bonded to adjacent carbon atoms.
  • Phosphorus at position 2, bonded to the amine group, oxide group, and two carbon atoms.
  • Nitrogen at position 3, bonded to two 2-chloroethyl groups (-CH₂CH₂Cl) and the ring carbon.

Atomic connectivity is confirmed via spectroscopic data and X-ray crystallography analogs, though specific studies for this compound remain limited.

Comparative Analysis of Alternative Naming Conventions

Alternative nomenclature systems and historical naming practices occasionally diverge from IUPAC standards:

  • CAS Registry Name :

    • 1,3,2-Oxazaphospholidin-2-amine, N,3-bis(2-chloroethyl)-, 2-oxide (CAS: Not assigned).
    • This format prioritizes functional groups over ring numbering, listing substituents alphabetically.
  • Non-systematic Variants :

    • Early literature occasionally references similar oxazaphospholidines as "phosphoramide mustard derivatives," though this lacks specificity.
    • In Japanese regulatory contexts, related compounds like cyclophosphamide anhydride (シクロホスファミド無水物) are distinguished by additional functional groups.
  • Structural Descriptors :

    • The term oxazaphosphorine occasionally appears in broader classifications of phosphorus-containing heterocycles but does not apply to this saturated derivative.

Properties

CAS No.

165131-65-7

Molecular Formula

C6H13Cl2N2O2P

Molecular Weight

247.06 g/mol

IUPAC Name

N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine

InChI

InChI=1S/C6H13Cl2N2O2P/c7-1-3-9-13(11)10(4-2-8)5-6-12-13/h1-6H2,(H,9,11)

InChI Key

WCFDBKOSUJEIRS-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(N1CCCl)NCCCl

Origin of Product

United States

Preparation Methods

The synthesis of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process includes cooling the mixture to a temperature range of -15 to -10°C, followed by the addition of 3-aminopropan-1-ol and an auxiliary base. The reaction mixture is then gradually heated to 20-40°C until the conversion of substrates is complete .

Chemical Reactions Analysis

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form its active metabolites.

    Reduction: Reduction reactions can lead to the formation of less active or inactive metabolites.

    Substitution: The compound can undergo substitution reactions, particularly involving the chloroethyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include active metabolites that exert cytotoxic effects on cancer cells .

Scientific Research Applications

Anticancer Activity

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide exhibits promising anticancer properties. Studies have demonstrated its ability to interact with DNA and induce cytotoxic effects on cancer cells. For instance:

  • Case Study : In experiments involving small cell lung cancer (SCLC) cell lines, the compound significantly reduced cell viability at concentrations as low as 15 µM. The treated cells exhibited increased levels of reactive oxygen species (ROS) and alterations in gene expression related to oxidative stress responses, indicating its potential as a therapeutic agent against resistant cancer types .

Immunosuppressive and Anti-inflammatory Effects

The compound has also shown immunosuppressive and anti-inflammatory properties, which can be beneficial in treating autoimmune diseases and inflammatory conditions.

  • Case Study : In a murine model of acute lung injury induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked reduction in inflammation markers. Histological analyses revealed decreased infiltration of inflammatory cells and lower levels of malondialdehyde, suggesting reduced lipid peroxidation .

Mechanism of Action

The mechanism of action of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound is metabolized by cytochrome P450 enzymes to form its active metabolites, which are responsible for its cytotoxic effects .

Comparison with Similar Compounds

Structural and Chemical Comparisons
Property Ifosfamide Cyclophosphamide Carmustine (Nitrosourea)
CAS Number 3778-73-2 50-18-0 (anhydrous), 6055-19-2 (hydrate) 154-93-8
Molecular Formula C₇H₁₅Cl₂N₂O₂P C₇H₁₅Cl₂N₂O₂P·H₂O (hydrate) C₅H₉Cl₂N₃O₂
Molecular Weight 261.09 g/mol 279.10 g/mol (hydrate) 214.05 g/mol
Solubility in Water Moderate (exact data limited) 40 g/L (hydrate) 3.5 g/L
Key Structural Feature Chloroethyl groups on N and P atoms Chloroethyl groups on N atoms Chloroethyl and nitroso groups

Mechanistic Differences :

  • Ifosfamide vs. Cyclophosphamide : Both are oxazaphosphorines requiring hepatic activation, but ifosfamide’s N-dechloroethylation pathway generates neurotoxic chloroacetaldehyde, absent in cyclophosphamide metabolism . Cyclophosphamide primarily causes hemorrhagic cystitis, mitigated by mesna, whereas ifosfamide’s metabolites target renal tubules .
  • Nitrosoureas (e.g., Carmustine): These compounds (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit spontaneous degradation to alkylating and carbamoylating species, enabling blood-brain barrier penetration .
Pharmacokinetic and Efficacy Data
Parameter Ifosfamide Cyclophosphamide Carmustine
Half-Life (Plasma) 6–8 hours 3–12 hours 15–30 minutes
CNS Penetration Limited Limited High (due to lipophilicity)
Therapeutic Index Narrow (neurotoxicity risk) Moderate (cystitis managed) Narrow (myelosuppression)
Environmental Persistence High (refractory to POTW removal) Moderate (degraded faster) Low (rapid hydrolysis)

Key Findings :

  • Ifosfamide ’s prolonged half-life and environmental persistence necessitate careful clinical and ecological monitoring .
  • Cyclophosphamide’s broader therapeutic index and predictable toxicity profile make it preferable for non-CNS cancers .
Toxicity Profiles
Toxicity Ifosfamide Cyclophosphamide Carmustine
Dose-Limiting Toxicity Encephalopathy, nephrotoxicity Hemorrhagic cystitis Myelosuppression
Mutagenicity Confirmed (alkylates DNA) Confirmed Confirmed
Carcinogenicity Suspected (IARC Group 1) Suspected (IARC Group 1) Confirmed (IARC Group 1)

Biological Activity

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide, commonly associated with the chemical structure of cyclophosphamide, is a compound that exhibits significant biological activity. It is primarily recognized for its anticancer , immunosuppressive , and anti-inflammatory properties. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to form active metabolites through metabolic activation in the liver. The primary active metabolite is ifosfamide, which undergoes a series of spontaneous reactions leading to cytotoxic effects. These metabolites act by bis-alkylating DNA strands , resulting in cross-linking that inhibits DNA replication and transcription, ultimately leading to cell death .

Therapeutic Applications

This compound has been extensively studied for its applications in cancer therapy. Its use is particularly noted in the treatment of various malignancies such as:

  • Lymphomas
  • Leukemias
  • Solid tumors (e.g., breast cancer)

Additionally, it has immunosuppressive effects that make it useful in treating autoimmune diseases and preventing organ transplant rejection .

Anticancer Activity

Several studies have highlighted the efficacy of this compound in cancer treatment:

  • Clinical Trials : A study involving patients with advanced solid tumors showed a significant response rate when treated with cyclophosphamide at various dosages. The combination with other chemotherapeutic agents further enhanced efficacy .
  • Mechanistic Studies : Research demonstrated that the compound's ability to induce apoptosis in cancer cells is mediated through the activation of caspases and the mitochondrial pathway .

Immunosuppressive Effects

The immunosuppressive properties are beneficial in clinical settings such as:

  • Organ Transplantation : Cyclophosphamide has been used to prevent graft rejection by suppressing T-cell proliferation.
  • Autoimmune Disorders : Its application in conditions like lupus and rheumatoid arthritis has shown promising results in reducing disease activity scores .

Data Summary

Property/ActivityDescription
Chemical StructureThis compound
Molecular FormulaC₆H₁₃Cl₂N₂O₂P
Anticancer ActivityInduces apoptosis via DNA cross-linking
Immunosuppressive EffectsReduces T-cell proliferation
Therapeutic UsesCancer therapy, organ transplantation, autoimmune diseases

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